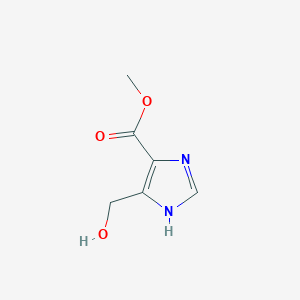

Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-11-6(10)5-4(2-9)7-3-8-5/h3,9H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNBWPNDHRAYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332777 | |

| Record name | Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82032-43-7 | |

| Record name | Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate

Introduction

Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate is a key heterocyclic building block of significant interest to the pharmaceutical and drug development sectors. Its bifunctional nature, possessing both a nucleophilic hydroxymethyl group and an electrophilic methyl ester, makes it a versatile intermediate for the synthesis of a wide array of more complex, biologically active molecules.[1] This guide provides an in-depth exploration of a robust and scientifically sound synthetic pathway to this target molecule, designed for researchers and professionals in organic synthesis and medicinal chemistry. The presented methodologies are grounded in established chemical principles, ensuring reliability and reproducibility.

Strategic Overview of the Synthesis

The most logical and efficient synthetic approach to this compound involves a two-step sequence starting from the readily accessible precursor, Methyl 1H-imidazole-4-carboxylate. The core strategy is as follows:

-

C5-Formylation: Introduction of a formyl group at the C5 position of the imidazole ring via an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its reliability with electron-rich heterocycles.

-

Selective Reduction: Chemoselective reduction of the newly introduced aldehyde to a primary alcohol, without affecting the existing methyl ester functionality.

This pathway is advantageous as it utilizes common and relatively inexpensive reagents, and the reaction conditions are generally manageable in a standard laboratory setting.

Caption: Overall synthetic pathway.

Part 1: Synthesis of the Key Intermediate: Methyl 5-formyl-1H-imidazole-4-carboxylate via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of activated aromatic and heteroaromatic compounds.[2][3] The reaction employs a Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[4][5]

Mechanism and Rationale

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The Vilsmeier reagent is a moderately strong electrophile, ideal for this transformation. The formylation is expected to occur regioselectively at the C5 position, which is activated by the ring nitrogen atoms.

The mechanism proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺.

-

Electrophilic Aromatic Substitution: The imidazole ring attacks the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt furnishes the aldehyde.

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: C5-Formylation

| Reagent/Solvent | Molar Eq. | Purpose |

| Methyl 1H-imidazole-4-carboxylate | 1.0 | Starting Material |

| N,N-Dimethylformamide (DMF) | ~3.0 | Reagent & Solvent |

| Phosphorus oxychloride (POCl₃) | ~1.5 | Reagent |

| Dichloromethane (DCM) | - | Solvent |

| Saturated NaHCO₃ solution | - | Neutralization |

| Water | - | Workup |

| Brine | - | Workup |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |

Procedure:

-

To a stirred solution of Methyl 1H-imidazole-4-carboxylate in anhydrous dichloromethane (DCM) and N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral or slightly basic.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude Methyl 5-formyl-1H-imidazole-4-carboxylate by column chromatography on silica gel or by recrystallization.

Part 2: Selective Reduction to this compound

The final step in the synthesis is the selective reduction of the 5-formyl group to a hydroxymethyl group. It is crucial that the reducing agent does not affect the methyl ester at the C4 position. Sodium borohydride (NaBH₄) is an ideal choice for this transformation as it is a mild reducing agent that readily reduces aldehydes and ketones but typically does not reduce esters under standard conditions.[6][7]

Mechanism and Rationale

Sodium borohydride acts as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide during the workup yields the primary alcohol. The lower reactivity of the ester carbonyl compared to the aldehyde carbonyl ensures the high selectivity of this reduction.

Experimental Protocol: Selective Reduction

| Reagent/Solvent | Molar Eq. | Purpose |

| Methyl 5-formyl-1H-imidazole-4-carboxylate | 1.0 | Starting Material |

| Sodium borohydride (NaBH₄) | ~1.5-2.0 | Reducing Agent |

| Methanol (MeOH) | - | Solvent |

| Water | - | Workup |

| Ethyl Acetate (EtOAc) | - | Extraction Solvent |

| Brine | - | Workup |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |

Procedure:

-

Dissolve Methyl 5-formyl-1H-imidazole-4-carboxylate in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred solution, ensuring the temperature remains low. The reaction is typically exothermic.

-

After the addition is complete, continue stirring the reaction at 0 °C for a short period and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to afford the crude product.

-

Purify the crude this compound by recrystallization or column chromatography on silica gel to obtain a white to off-white solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound (CAS: 82032-43-7) should be confirmed by standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the imidazole ring protons, the hydroxymethyl protons (CH₂OH), the methyl ester protons (OCH₃), and the hydroxyl proton (OH).

-

¹³C NMR: Expect signals for the imidazole ring carbons, the hydroxymethyl carbon, and the ester carbonyl and methyl carbons.

-

FT-IR: Look for characteristic absorption bands for the O-H stretch (broad), N-H stretch, C=O stretch (ester), and C-O stretch.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (156.14 g/mol ) should be observed.

-

Melting Point: The measured melting point should be consistent with the literature value (approximately 173 °C).[8]

Conclusion

The described two-step synthesis provides a reliable and efficient pathway for the preparation of this compound. The strategic use of the Vilsmeier-Haack reaction for C5-formylation followed by a selective sodium borohydride reduction of the resulting aldehyde offers a high degree of control and predictability. This guide, with its emphasis on the underlying chemical principles and detailed experimental protocols, serves as a valuable resource for researchers engaged in the synthesis of imidazole-based pharmaceutical intermediates.

References

- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.

- P. G. Research Center, Department of Chemistry, Z.B. Patil College, Dhule, Maharashtra, India, & S. V. S's Dadasaheb Rawal College, Dondaicha, Dhule, Maharashtra, India. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction.

- Chem-Impex. (n.d.). This compound.

- Chem-Impex. (n.d.). This compound.

- Wikipedia. (2023, November 26). Hydroxymethylation.

- Wikipedia. (2023, December 29). Reimer–Tiemann reaction.

- El-Sayed, N. N. E., et al. (2025, September 16). An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives. Molecules, 26(18), 5625.

- ResearchGate. (n.d.). Initial 5-formyl-1H-imidazole-4-carboxamide derivatives. Two variable....

- SynArchive. (n.d.). Reimer-Tiemann Formylation.

- Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2010(28), 5464-5475.

- Organic Chemistry Portal. (n.d.). Imidazole synthesis.

- ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.

- ResearchGate. (2019, December 4). Reduction using sodium borohyride?.

- Google Patents. (n.d.). Process for hydroxymethylation.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate.

- Chafin, H. L., et al. (2021, September 15). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5594.

- Saeed, A. (2025, August 10). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

"Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Scaffold

Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and biochemical research. Its strategic placement of a reactive hydroxymethyl group and a modifiable ester functionality on the imidazole core makes it a highly sought-after intermediate for the synthesis of a diverse array of bioactive molecules.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, spectral characteristics, synthesis, and reactivity, offering a critical resource for researchers engaged in drug discovery and development.

I. Core Molecular Attributes and Physicochemical Properties

This compound is a white to almost white crystalline powder, a physical state that is indicative of its ordered solid-state packing.[2] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O₃ | [2] |

| Molecular Weight | 156.14 g/mol | [2] |

| Melting Point | 173 °C | [2] |

| Appearance | White to almost white crystalline powder | [2] |

| Solubility | Soluble in water (91 g/L at 25 °C) | [3] |

| Predicted Boiling Point | 323.7±22.0 °C | [4] |

| Predicted pKa | 10.89±0.10 | [5] |

Expert Insight: The melting point of 173 °C suggests a stable crystalline lattice with significant intermolecular interactions, likely dominated by hydrogen bonding from the hydroxymethyl group and the imidazole N-H. The notable water solubility is a direct consequence of these hydrogen bonding capabilities, a crucial factor for its application in biological systems and aqueous reaction media. While the boiling point and pKa are predicted values, they offer valuable guidance for reaction condition optimization and understanding its acid-base chemistry.

II. Structural Elucidation: A Spectroscopic Deep Dive

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environments. The expected signals would include a singlet for the imidazole C2-H, a singlet for the hydroxymethyl protons (-CH₂OH), a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the imidazole N-H proton, which is exchangeable with D₂O. The hydroxyl proton of the -CH₂OH group may also appear as a distinct signal, often a triplet if coupled to the adjacent methylene protons.

¹³C NMR: The carbon NMR spectrum is expected to show six distinct signals corresponding to the different carbon environments in the molecule: the C2, C4, and C5 carbons of the imidazole ring, the hydroxymethyl carbon (-CH₂OH), the methyl ester carbon (-OCH₃), and the carbonyl carbon of the ester (-C=O). The chemical shifts of the imidazole ring carbons are particularly sensitive to the electronic environment and can be used to probe substituent effects and tautomeric forms.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands that confirm the presence of its functional groups. A broad absorption in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxymethyl group and the N-H stretch of the imidazole ring.[8] A strong, sharp peak around 1720-1700 cm⁻¹ corresponds to the C=O stretching of the methyl ester. Additional peaks in the fingerprint region (below 1500 cm⁻¹) will be characteristic of the imidazole ring vibrations and C-O stretching.[9]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 156. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) from the ester, the loss of the hydroxymethyl group (-CH₂OH, m/z = 31), or the loss of a water molecule (H₂O, m/z = 18) from the molecular ion.[10][11]

III. Synthesis and Reactivity: A Chemist's Perspective

Synthetic Approaches

A plausible, albeit general, synthetic workflow is outlined below:

Caption: A generalized synthetic pathway to the target molecule.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of a suitable imidazole precursor (e.g., methyl 1H-imidazole-4-carboxylate) in an appropriate solvent, add a source of formaldehyde (e.g., paraformaldehyde) and a base catalyst.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature for a set period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and neutralize it with an acid.

-

Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Chemical Reactivity and Tautomerism

The chemical reactivity of this compound is dictated by its functional groups. The hydroxymethyl group is a primary alcohol and can undergo oxidation to an aldehyde or carboxylic acid, or it can be a site for esterification or etherification. The ester group can be hydrolyzed to the corresponding carboxylic acid or can be converted to an amide. The imidazole ring itself can undergo N-alkylation or acylation.[2]

A key aspect of imidazole chemistry is tautomerism. This compound can exist in two tautomeric forms, with the proton on either of the two ring nitrogen atoms. The equilibrium between these tautomers can be influenced by the solvent, pH, and the nature of the substituents. This tautomerism is a critical consideration in its reactivity, particularly in reactions involving the imidazole ring nitrogens.

Caption: Prototropic tautomerism in the imidazole ring.

IV. Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of research:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutic agents. The imidazole core is a common motif in many drugs, and the functional handles on this molecule allow for the facile introduction of diverse pharmacophoric groups.[2]

-

Biochemical Research: This compound is utilized in studies exploring enzyme activity and metabolic pathways. Its structure can mimic natural substrates or act as a scaffold for the design of enzyme inhibitors.[2]

-

Materials Science: Imidazole derivatives are known to form coordination complexes with various metals, leading to applications in catalysis and materials science.[13]

V. Conclusion and Future Outlook

This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor to complex, biologically active molecules. This guide has provided a detailed overview of its known properties and characteristics. Further research into its synthesis and reactivity will undoubtedly unlock new avenues for its application in drug discovery and the development of novel chemical entities.

References

[1] EP0004534B1 - Preparation of 4-methyl-5-hydroxymethyl-imidazole - Google Patents. (URL not available) [14] Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid - PrepChem.com. (URL not available) [12] 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE synthesis - ChemicalBook. (URL not available) [2] this compound - Chem-Impex. (URL not available) [4] ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE CAS#: 51605-32-4 - ChemicalBook. (URL not available) [5] Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. (URL not available) [6] 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE(29636-87-1) 13C NMR spectrum. (URL not available) [7] ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum. (URL not available) [13] ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 - ChemicalBook. (URL not available) [15] US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents. (URL not available) [10] mass spectra - fragmentation patterns - Chemguide. (URL not available) [9] Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (URL not available) 4(5)-(Hydroxymethyl)imidazole 97 822-55-9 - Sigma-Aldrich. (URL not available) [16] Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. - ResearchGate. (URL not available) [17] Interpretation of mass spectra. (URL not available) [18] FTIR spectra of studied M(II) formate-imidazole complexes and sodium... - ResearchGate. (URL not available) [19] this compound 98.0+%, TCI America. (URL not available) [11] Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL not available) [20] methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-imidazole-4-carboxylate. (URL not available) this compound 82032-43-7 | TCI EUROPE N.V. (URL not available) [21] 5-(hydroxymethyl)-1h-imidazole-4-carboxylic acid methyl ester(82032-43-7)ir1. (URL not available) [22] 5-methyl-4-(hydroxymethyl)-imidazol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL not available) [23] Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem. (URL not available) [24] 5-(HYDROXYMETHYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER | 82032-43-7 - ChemicalBook. (URL not available) How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. (URL not available) [3] 5-(HYDROXYMETHYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER 82032-43-7 wiki - Guidechem. (URL not available) [25] NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL not available) [8] 1H-Imidazole, 1-methyl- - the NIST WebBook. (URL not available) [26] Mass Spectrometry Fragmentation Part 1 - YouTube. (URL not available) [27] 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem - NIH. (URL not available) [28] 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione - PubChem. (URL not available) [29] this compound TCI Analytical reagent. (URL not available) [30] 5-amino-1H-imidazole-4-carboxylic acid | C4H5N3O2 | CID 117 - PubChem. (URL not available) [31] (PDF) TAUTOMERIC FORMS OF 5-(2-HYDROXYPHENYL)-4-METHYL-1,2,4-TRIAZOLE-3-THIONE: SPECTRAL AND THEORETICAL STUDIES - ResearchGate. (URL not available)

Sources

- 1. EP0004534B1 - Preparation of 4-methyl-5-hydroxymethyl-imidazole - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE CAS#: 51605-32-4 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE(29636-87-1) 13C NMR spectrum [chemicalbook.com]

- 7. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum [chemicalbook.com]

- 8. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 4-HYDROXYMETHYL-5-METHYLIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 13. ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE | 51605-32-4 [chemicalbook.com]

- 14. prepchem.com [prepchem.com]

- 15. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. uni-saarland.de [uni-saarland.de]

- 18. researchgate.net [researchgate.net]

- 19. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 20. scbt.com [scbt.com]

- 21. 5-(HYDROXYMETHYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER(82032-43-7) IR Spectrum [chemicalbook.com]

- 22. dev.spectrabase.com [dev.spectrabase.com]

- 23. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 5-(HYDROXYMETHYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID METHYL ESTER | 82032-43-7 [chemicalbook.com]

- 25. organicchemistrydata.org [organicchemistrydata.org]

- 26. m.youtube.com [m.youtube.com]

- 27. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione | C5H8N2OS | CID 2801430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. amiscientific.com [amiscientific.com]

- 30. 5-amino-1H-imidazole-4-carboxylic acid | C4H5N3O2 | CID 117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

A Technical Guide to the Mechanistic Pathways of Biologically Active Agents Derived from Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate

Abstract

Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate (MHIC) is a heterocyclic compound of significant interest not as a direct therapeutic agent, but as a foundational scaffold for the synthesis of potent and selective modulators of critical biological targets. This technical guide provides an in-depth exploration of the mechanisms of action for two distinct classes of therapeutic agents derived from the MHIC core: Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for oncology and A3 adenosine receptor (A₃AR) antagonists for inflammatory and related disorders. By leveraging the inherent chemical functionalities of the MHIC structure, medicinal chemists have successfully developed advanced drug candidates. This document details the downstream signaling pathways affected by these derivatives, the causal logic behind their design, and comprehensive, field-proven experimental workflows for their validation. We aim to provide researchers, scientists, and drug development professionals with a technical and practical framework for understanding and advancing the therapeutic potential of MHIC-derived compounds.

Introduction: The Imidazole Scaffold as a Privileged Structure

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules that exhibit a wide range of biological activities.[1][2] Its electron-rich nature and the presence of both hydrogen bond donors and acceptors allow it to readily interact with various enzymes and receptors.[1][3]

This compound (MHIC) is a prime example of a versatile building block within this class.[4] While MHIC itself does not possess a defined mechanism of action in biological systems, its true value lies in the synthetic handles it provides: a hydroxymethyl group and a methyl carboxylate group. These functional groups allow for strategic chemical modifications, enabling the construction of complex molecules designed to interact with high affinity and selectivity at specific biological targets.[4] This guide will dissect the mechanistic pathways of two prominent classes of drugs synthesized using the MHIC scaffold.

Mechanism of Action: MHIC-Derived PARP-1 Inhibitors

Biological Target: Poly(ADP-ribose) Polymerase-1 (PARP-1)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for orchestrating DNA repair, particularly the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs).[5] When activated by DNA damage, PARP-1 utilizes NAD+ as a substrate to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins near the damage site. This PARylation process recruits other DNA repair factors to facilitate the restoration of genomic integrity.

In oncology, particularly in cancers with mutations in the BRCA1 or BRCA2 genes, PARP-1 inhibition has emerged as a powerful therapeutic strategy based on the concept of "synthetic lethality".[5][6] BRCA-deficient tumors are unable to perform high-fidelity homologous recombination (HR) repair of double-strand breaks (DSBs). When PARP-1 is inhibited, SSBs that occur naturally during the cell cycle are not repaired and collapse into more cytotoxic DSBs. In normal cells, these DSBs would be repaired by HR. However, in BRCA-deficient cancer cells, the absence of both BER and HR leads to genomic instability and cell death.[6]

From Scaffold to Inhibitor: A Mechanistic Rationale

The imidazole core of MHIC serves as a crucial component in designing PARP-1 inhibitors. These inhibitors are engineered to mimic the nicotinamide portion of the NAD+ substrate, allowing them to bind competitively to the catalytic domain of PARP-1.[7] The carboxamide group, often derived from the original carboxylate of MHIC, is a key pharmacophoric element that forms a critical hydrogen bond with the backbone of Gly863 in the PARP-1 active site. Further chemical elaborations, attached via the imidazole nitrogens or the hydroxymethyl group, are designed to occupy adjacent pockets, thereby increasing potency and selectivity.[7][8]

Signaling Pathway and Point of Inhibition

The diagram below illustrates the central role of PARP-1 in DNA repair and how its inhibition leads to synthetic lethality in BRCA-deficient cells.

Caption: PARP-1 inhibition in BRCA-deficient cells.

Experimental Validation Workflow

Validating a novel MHIC-derived PARP-1 inhibitor requires a multi-step approach, progressing from enzymatic assays to cell-based models.

Table 1: Quantitative Data Summary for PARP-1 Inhibitor Validation

| Assay Type | Key Parameter | Example Value Range | Purpose |

| Enzymatic IC₅₀ Assay | IC₅₀ | 1 - 100 nM | Determines direct inhibitory potency on PARP-1. |

| Cell Viability Assay | GI₅₀ | 0.1 - 10 µM | Measures cytotoxicity in cancer cell lines. |

| PARP Trapping Assay | Trapped PARP | > 2-fold vs. control | Quantifies the trapping of PARP-1 on DNA. |

Protocol 1: In Vitro PARP-1 Enzymatic Inhibition Assay (Colorimetric)

-

Principle: This assay quantifies PARP-1 activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

-

Preparation: Coat a 96-well plate with histone H1. Wash and block the plate.

-

Reaction: Add PARP-1 enzyme, activated DNA (containing breaks), and varying concentrations of the MHIC-derived inhibitor to the wells.

-

Initiation: Start the reaction by adding a mix of NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature.

-

Detection: Wash the plate to remove unincorporated substrate. Add Streptavidin-HRP (which binds to the biotinylated PAR chains).

-

Quantification: Wash again and add TMB substrate. The HRP enzyme will convert TMB to a blue product. Stop the reaction with sulfuric acid (turns yellow). Read the absorbance at 450 nm.

-

Analysis: Plot absorbance against inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce PARP-1 activity by 50%.[5][9]

Protocol 2: Cell-Based Synthetic Lethality Assay

-

Principle: This assay compares the cytotoxicity of the inhibitor in a BRCA-deficient cell line versus a BRCA-proficient (or genetically corrected) cell line.

-

Cell Lines: Use a matched pair of cell lines, for example, CAPAN-1 (BRCA2-mutant) and a BRCA2-reconstituted CAPAN-1 line.[7]

-

Plating: Seed cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the MHIC-derived inhibitor for 72-120 hours.

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP) or perform an MTT assay.

-

Analysis: Normalize the results to untreated controls and plot cell viability against inhibitor concentration for both cell lines. A potent synthetic lethal agent will show a significantly lower GI₅₀ (concentration for 50% growth inhibition) in the BRCA-deficient line compared to the proficient line.

Caption: Experimental workflow for validating PARP-1 inhibitors.

Mechanism of Action: MHIC-Derived A₃ Adenosine Receptor Antagonists

Biological Target: A₃ Adenosine Receptor (A₃AR)

The A₃ adenosine receptor (A₃AR) is a G-protein coupled receptor (GPCR) belonging to the P1 purinergic receptor family. Its endogenous ligand is adenosine.[10] Unlike other adenosine receptors, A₃AR is typically expressed at low levels in normal tissues but is found to be overexpressed in inflammatory cells and various types of tumors.[10][11]

Upon activation by adenosine, the A₃AR couples to inhibitory G-proteins (Gᵢ/ₒ), leading to the inhibition of adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] The downstream consequences of A₃AR activation are context-dependent but often involve the modulation of inflammatory pathways, cell proliferation, and apoptosis. Therefore, developing selective antagonists that block this receptor is a promising strategy for treating inflammatory diseases and certain cancers.[12][13]

From Scaffold to Antagonist: A Mechanistic Rationale

In the design of A₃AR antagonists, the imidazole core derived from MHIC serves as a bioisostere for the purine ring of the natural ligand, adenosine.[13][14] The synthetic handles on MHIC allow for the addition of specific substituents that are crucial for achieving high affinity and selectivity for the A₃AR over other adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ). For instance, aryl groups attached to the imidazole ring can form key hydrophobic and π-stacking interactions within the A₃AR binding pocket, while modifications at other positions can be tailored to exploit unique residues in the A₃AR that are not present in other subtypes.[12]

Signaling Pathway and Point of Antagonism

The diagram below outlines the A₃AR signaling cascade and the mechanism of its blockade by an MHIC-derived antagonist.

Caption: Competitive antagonism at the A₃ Adenosine Receptor.

Experimental Validation Workflow

Characterizing a novel MHIC-derived A₃AR antagonist involves quantifying its binding affinity and its functional ability to block receptor signaling.

Table 2: Quantitative Data Summary for A₃AR Antagonist Validation

| Assay Type | Key Parameter | Example Value Range | Purpose |

| Radioligand Binding | Kᵢ | 1 - 50 nM | Determines the binding affinity for the A₃AR. |

| Functional cAMP Assay | IC₅₀ | 10 - 200 nM | Measures the functional potency in blocking A₃AR signaling. |

Protocol 3: Radioligand Binding Assay

-

Principle: This assay measures the ability of the test compound to compete with a high-affinity radiolabeled ligand for binding to the A₃AR.

-

Preparation: Use cell membranes prepared from a cell line stably overexpressing the human A₃AR (e.g., CHO-hA₃AR cells).

-

Competition: Incubate the cell membranes with a fixed concentration of a radiolabeled A₃AR antagonist (e.g., [¹²⁵I]AB-MECA) and a range of concentrations of the unlabeled MHIC-derived test compound.

-

Separation: After incubation, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound.

-

Quantification: Measure the radioactivity retained on the filter using a gamma counter.

-

Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC₅₀ (concentration displacing 50% of the radioligand) and then convert it to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[14]

Protocol 4: Functional cAMP Accumulation Assay

-

Principle: This assay measures the ability of the antagonist to block the agonist-induced inhibition of cAMP production.

-

Cell Culture: Use a cell line expressing the A₃AR, such as CHO-hA₃AR cells.

-

Pre-treatment: Incubate the cells with various concentrations of the MHIC-derived antagonist.

-

Stimulation: Stimulate the cells with a fixed concentration of an A₃AR agonist (e.g., NECA) in the presence of forskolin (which directly activates adenylyl cyclase to produce a measurable baseline of cAMP).[10][11]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence energy transfer (TR-FRET) assay.

-

Analysis: The agonist will decrease cAMP levels. The antagonist will reverse this effect. Plot the cAMP levels against the antagonist concentration to determine the IC₅₀ for functional antagonism.

Caption: Experimental workflow for validating A₃AR antagonists.

Conclusion and Future Directions

This compound stands as a testament to the power of scaffold-based drug design. While biologically inert on its own, its chemical architecture provides a robust foundation for the development of highly sophisticated therapeutic agents. The successful generation of potent PARP-1 inhibitors and selective A₃ adenosine receptor antagonists from this common starting point highlights its versatility. The mechanistic insights and validation workflows detailed in this guide provide a blueprint for researchers to not only understand these specific drug classes but also to envision new possibilities. The continued exploration of novel chemical transformations of the MHIC scaffold will undoubtedly lead to the discovery of new modulators for a host of other challenging biological targets, further expanding the therapeutic landscape.

References

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). National Institutes of Health.

- Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Research Square.

- Alghamdi, S. S. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Medicinal Chemistry.

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Astraea.

- Joule, J. A. (2020). Imidazole: An Emerging Scaffold Showing its Therapeutic Voyage to Develop Valuable Molecular Entities. Current Drug Research Reviews.

- Hu, F., Zhang, L., Nandakumar, K. S., & Cheng, K. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry.

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2018). Semantic Scholar.

- Cosconati, S. (2010). New strategies for the synthesis of A3 adenosine receptor antagonists. Bioorganic & Medicinal Chemistry.

- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (n.d.). National Institutes of Health.

- Discovery of the PARP (poly ADP-ribose) polymerase inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer. (2021). Bioorganic Chemistry.

- Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (n.d.). National Institutes of Health.

- Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. (n.d.). National Institutes of Health.

- The adenosine receptor antagonists scaffold identified in our previous work. (n.d.). ResearchGate.

- van Veldhoven, J. D., Rutjes, F. P. J. T., & IJzerman, A. P. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters.

- 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists. (2024). National Institutes of Health.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New strategies for the synthesis of A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Imidazole-Based Therapeutics: A Technical Guide to Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate Derivatives and Analogs

Abstract

The imidazole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged structure in drug discovery.[1][2] This technical guide provides an in-depth exploration of a specific, highly functionalized imidazole, Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate, and its derivatives. We will delve into the synthetic strategies for this core molecule, explore the derivatization pathways leading to novel analogs, and critically analyze their burgeoning therapeutic potential, with a particular focus on anticancer and antifungal applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatility of the imidazole core for the creation of next-generation therapeutic agents.

Introduction: The Imidazole Core in Modern Drug Discovery

The five-membered aromatic heterocycle, imidazole, is a recurring motif in a vast array of biologically active molecules.[1][2] Its presence in essential biomolecules like the amino acid histidine underscores its fundamental role in biological systems. The amphoteric nature of the imidazole ring, coupled with its capacity for hydrogen bonding and coordination with metal ions, allows for multifaceted interactions with biological targets such as enzymes and receptors.[2] This inherent versatility has been exploited in the development of a wide spectrum of clinically approved drugs with diverse therapeutic applications, including anticancer, antifungal, antibacterial, and antihypertensive agents.[1][2][3]

This compound serves as a particularly valuable building block in this context.[4] Its trifunctional nature, possessing a reactive hydroxymethyl group, a readily modifiable carboxylate ester, and the imidazole core itself, provides multiple avenues for chemical elaboration and the generation of diverse compound libraries. This guide will illuminate the pathways to harnessing this potential, from the foundational synthesis of the core molecule to the exploration of its derivatives as potent modulators of critical biological pathways.

Synthesis of the Core Scaffold: this compound

The efficient and scalable synthesis of the core molecule is paramount for any drug discovery program. While several routes to substituted imidazoles exist, a common and adaptable strategy for this compound involves a multi-step process starting from readily available precursors. The following protocol represents a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final compound.

Synthetic Workflow Overview

The synthesis can be conceptualized as a convergent process, culminating in the formation and functionalization of the imidazole ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a composite of established methods for the synthesis of substituted imidazole-4-carboxylates, adapted for the specific target molecule.[5][6][7]

Step 1: Synthesis of a Glycine Ester Derivative (if not commercially available)

-

Reaction Setup: To a solution of glycine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) at 0°C.

-

Acylation: Slowly add a solution of an appropriate acylating agent (e.g., ethyl chloroformate, 1.1 equivalents) in dichloromethane.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form the Imidazole Ring

-

Reaction Setup: Dissolve the acylated glycine ester (1 equivalent) and a formimidate derivative (e.g., ethyl formimidate hydrochloride, 1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (2.5 equivalents).

-

Heating: Heat the reaction mixture to 80-100°C for 4-6 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the methyl 1H-imidazole-4-carboxylate intermediate.

Step 3: Hydroxymethylation of the Imidazole Ring

-

Reaction Setup: Suspend the methyl 1H-imidazole-4-carboxylate (1 equivalent) in an aqueous solution of formaldehyde (37% solution, 1.5 equivalents).

-

Base Catalysis: Adjust the pH of the mixture to 11-12 with a strong base like sodium hydroxide.[8]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the hydroxymethylation can be monitored by TLC or LC-MS.

-

Neutralization and Extraction: Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) to pH 7. Extract the aqueous layer multiple times with a polar organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound as a white to off-white solid.[4]

Self-Validation: Each step should be validated by appropriate analytical techniques. The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The expected melting point is approximately 173°C.[4]

Derivatization Strategies and Structure-Activity Relationships (SAR)

The core scaffold of this compound offers three primary points for diversification, enabling the exploration of a broad chemical space and the fine-tuning of biological activity.

Caption: Key diversification points on the core scaffold.

N-1 Position: Modulating Lipophilicity and Target Engagement

Alkylation or arylation at the N-1 position of the imidazole ring is a common strategy to modulate the compound's lipophilicity, which in turn affects its pharmacokinetic properties such as absorption and distribution. Furthermore, the substituent at this position can directly interact with the target protein, influencing binding affinity and selectivity.

SAR Insights:

-

Anticancer Activity: Introduction of bulky aromatic or heteroaromatic rings at the N-1 position has been shown to enhance anticancer activity in various imidazole-based compounds. This is often attributed to improved π-π stacking interactions within the target's binding pocket.

-

Kinase Inhibition: For imidazole-based kinase inhibitors, the N-1 substituent can be crucial for achieving selectivity. Specific substitutions can favor interactions with unique residues in the kinase hinge region or allosteric pockets.

C5-Hydroxymethyl Group: A Handle for Prodrug Strategies and Further Functionalization

The primary alcohol at the C5 position is a versatile functional group. It can be esterified to create prodrugs with improved bioavailability or etherified to introduce a variety of substituents that can probe the binding site of a target protein.

SAR Insights:

-

Antifungal Activity: In some antifungal imidazoles, the presence of a free hydroxymethyl group is important for activity. However, its conversion to an ether can modulate the antifungal spectrum and potency.

-

Metabolic Stability: Esterification of the hydroxymethyl group can protect it from rapid metabolism by alcohol dehydrogenases, thereby prolonging the compound's in vivo half-life.

C4-Carboxylate Group: Enhancing Potency through Amidation

The methyl ester at the C4 position can be readily converted to a wide range of amides through reaction with primary or secondary amines. This transformation introduces a hydrogen bond donor and acceptor, which can significantly enhance binding affinity to target proteins.

SAR Insights:

-

Enzyme Inhibition: The conversion of the C4-carboxylate to an amide is a key step in the development of many imidazole-based enzyme inhibitors. The amide functionality can mimic peptide bonds and form critical hydrogen bonds with active site residues.

-

Anticancer Potency: In a series of 1H-imidazole-4-carboxamides, the nature of the amide substituent was found to be critical for potent anticancer activity, with specific aromatic and heterocyclic amides showing superior performance.[9]

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound are being investigated for a range of therapeutic applications, with the most promising results seen in oncology and mycology.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

Imidazole-based compounds have emerged as promising anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2][3][10][11]

4.1.1. Kinase Inhibition: Targeting Dysregulated Signaling Pathways

A primary mechanism of action for many imidazole-based anticancer agents is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[3] Imidazole derivatives have been developed as potent inhibitors of several important oncogenic kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Imidazole-based compounds can act as EGFR inhibitors, blocking downstream signaling pathways involved in cell proliferation and survival.[3]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR by imidazole derivatives can disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3]

-

c-Met Kinase: The c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis. Novel 1H-imidazole-4-carboxamido scaffolds have been designed as potent c-Met kinase inhibitors.[9]

Caption: Mechanism of action of imidazole derivatives as kinase inhibitors.

4.1.2. Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, imidazole derivatives can induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, preventing their uncontrolled proliferation.[1][11] These effects are often mediated by the modulation of key regulatory proteins involved in these processes.[1]

Quantitative Data on Anticancer Activity:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylacetamide-1H-imidazol-5-one | HCT116 (Colon) | 0.294 | [12] |

| Phenylacetamide-1H-imidazol-5-one | HL60 (Leukemia) | 0.362 | [12] |

| 1H-Imidazole-4-carboxamide Derivative | HT-29 (Colon) | 0.24 | [9] |

| 1H-Imidazole-4-carboxamide Derivative | MKN-45 (Gastric) | 0.45 | [9] |

| 1H-Imidazole-4-carboxamide Derivative | A549 (Lung) | 0.13 | [9] |

Antifungal Activity: Disrupting Fungal Cell Integrity

Imidazole-based compounds, particularly the azole antifungals, have long been a mainstay in the treatment of fungal infections. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis.[13][14][15]

4.2.1. Inhibition of Ergosterol Synthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Imidazole antifungals inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthetic pathway.[15] This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the integrity and function of the fungal cell membrane.[15]

4.2.2. Induction of Oxidative Stress

Recent studies have revealed an additional mechanism of antifungal action for some imidazole derivatives: the generation of reactive oxygen species (ROS).[16][17] The accumulation of ROS can lead to oxidative damage to cellular components, including proteins, lipids, and DNA, contributing to fungal cell death.

Caption: Dual mechanism of antifungal action of imidazole derivatives.

Future Perspectives and Conclusion

The versatility of the this compound core, coupled with the proven therapeutic potential of imidazole-based compounds, positions this scaffold as a highly attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on:

-

Rational Drug Design: Utilizing computational modeling and structure-based drug design to create derivatives with enhanced potency and selectivity for specific biological targets.

-

Multi-target Ligands: Developing single molecules that can modulate multiple targets within a disease pathway, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.

-

Exploration of New Therapeutic Areas: While oncology and mycology are prominent fields of investigation, the diverse biological activities of imidazole derivatives suggest their potential utility in other areas, such as neurodegenerative diseases and inflammatory disorders.

References

- Zhang, L., Peng, X. M., Damu, G. L., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(3), 340–437.

- Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 110–118.

- Shalaby, M. A., El-Moneim, M. A., & El-Khamry, A. A. (2022). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research and Engineering Development, 9(1), 1-15.

- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, K. M., Al-Massarani, S. M., & El-Hendawy, M. M. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(13), 5035.

- Gaba, M., Singh, S., & Mohan, C. (2014). Imidazoles as potential anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 29(3), 313–338.

- Ferreira-Pereira, A., de Sá, M. S., Rodrigues, J. C., de Souza, W., & de Castro, S. L. (2021). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. Antibiotics, 10(2), 183.

- Ferreira-Pereira, A., de Sá, M. S., Rodrigues, J. C., de Souza, W., & de Castro, S. L. (2021). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei.

- Fromtling, R. A. (1984). Imidazoles as medically important antifungal agents: an overview. Drugs of today, 20(7), 325–349.

- Kavadias, G., Luh, B., & Saintonge, R. (1982). Synthesis of 4,5-disubstituted imidazoles. Canadian Journal of Chemistry, 60(6), 723-729.

- Van den Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van Cutsem, J. M. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial agents and chemotherapy, 17(5), 922–928.

- EP0203400B1 - Preparation of 4(5)-hydroxymethyl-5(4)

- EP0004534B1 - Preparation of 4-methyl-5-hydroxymethyl-imidazole - Google P

- Kavadias, G., Luh, B., & Saintonge, R. (1982). Synthesis of 4,5-disubstituted imidazoles. Canadian Journal of Chemistry, 60(6), 723-729.

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.

- Kumar, G. V., & Reddy, K. R. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.

- El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2021). In vitro IC50 values (μM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines.

- Wang, L., Zhang, Y., Wang, Y., Li, Y., & Gong, P. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS medicinal chemistry letters, 11(7), 1439–1445.

- Santa Cruz Biotechnology. (n.d.). methyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)

- PrepChem. (n.d.). Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid.

- Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2011(20-21), 3841-3849.

- Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.

- Yilmaz, I., & Kucukislamoglu, M. (2021). IC50 values of the most active derivatives in some cancerous cell lines.

- Chem-Impex. (n.d.). Methyl 5-(hydroxymethyl)

- Pillai, S., George, B., & Kunnath, G. (2018). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1): A potent protein kinase C-ι inhibitor as a potential anticancer drug.

- Hart, J. R., Garner, A. L., Yu, J., Ito, Y., Sun, M., Ueno, L., ... & Vogt, P. K. (2014). Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)

- Al-Rashood, S. T., Aboldahab, I. A., Ayyad, R. R., Al-Warhi, T., Al-Oqail, M. M., Al-Massarani, S. M., ... & Abdel-Aziz, A. A. M. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants. Frontiers in pharmacology, 12, 794325.

- Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2015). Design and Synthesis of Novel 4-Phenoxyquinolines Bearing 3-Hydrosulfonylacrylamido or 1H-Imidazole-4-carboxamido Scaffolds as c-Met Kinase Inhibitors. Molecules, 20(5), 8754–8773.

- PubChem. (n.d.).

Sources

- 1. ijsred.com [ijsred.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases | MDPI [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. EP0004534B1 - Preparation of 4-methyl-5-hydroxymethyl-imidazole - Google Patents [patents.google.com]

- 9. Design and Synthesis of Novel 4-Phenoxyquinolines Bearing 3-Hydrosulfonylacrylamido or 1H-Imidazole-4-carboxamido Scaffolds as c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]

- 12. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 14. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic Signature of a Key Pharmaceutical Building Block: A Technical Guide to Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate

Introduction: The Versatility of a Substituted Imidazole

Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate, with the CAS Number 82032-43-7, is a vital heterocyclic compound in the landscape of pharmaceutical and biochemical research. Its substituted imidazole core makes it a valuable precursor in the synthesis of a variety of bioactive molecules.[1] The presence of a hydroxymethyl group and a methyl carboxylate group on the imidazole ring provides two distinct points for chemical modification, enhancing its utility as a versatile building block in medicinal chemistry.[1] This guide provides an in-depth analysis of the spectroscopic data that is crucial for the unambiguous identification and characterization of this important synthetic intermediate. For researchers in drug development, a thorough understanding of its spectroscopic signature is paramount for quality control and for tracking its incorporation into more complex molecular architectures.

Molecular Structure and Spectroscopic Correlation

A foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. The following diagram illustrates the structure of this compound with atom numbering that will be referenced throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is reported to have been acquired at 400 MHz in deuterated dimethyl sulfoxide (DMSO-d6). The expected chemical shifts (δ) in parts per million (ppm) are detailed in the table below.

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Imidazole N-H | ~12-13 | Broad Singlet | 1H | N1-H or N3-H |

| Imidazole C-H | ~7.5-8.0 | Singlet | 1H | C2-H |

| Hydroxymethyl OH | ~5.0-5.5 | Triplet (due to coupling with CH₂) | 1H | O10-H |

| Hydroxymethyl CH₂ | ~4.5 | Doublet (due to coupling with OH) | 2H | C9-H |

| Ester CH₃ | ~3.7 | Singlet | 3H | C8-H |

Interpretation of the ¹H NMR Spectrum:

The downfield signal above 12 ppm is characteristic of an imidazole N-H proton, which is often broad due to quadrupole broadening and exchange. The singlet in the aromatic region (around 7.5-8.0 ppm) corresponds to the lone proton on the imidazole ring at the C2 position. The hydroxyl proton of the hydroxymethyl group is expected to appear as a triplet around 5.0-5.5 ppm, coupling with the adjacent methylene protons. Consequently, the methylene protons of the hydroxymethyl group should appear as a doublet around 4.5 ppm. The upfield singlet at approximately 3.7 ppm is indicative of the three equivalent protons of the methyl ester group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts for this compound in DMSO-d6 are as follows:

| Carbon | Expected Chemical Shift (ppm) | Assignment |

| Ester C=O | ~160-165 | C6 |

| Imidazole C=C | ~135-145 | C4 & C5 |

| Imidazole C-H | ~130-140 | C2 |

| Ester CH₃ | ~50-55 | C8 |

| Hydroxymethyl CH₂ | ~55-60 | C9 |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the ester group (C6) is the most downfield signal, typically appearing above 160 ppm. The carbons of the imidazole ring (C2, C4, and C5) will resonate in the aromatic region, with their exact shifts influenced by the electronic effects of the substituents. The methyl carbon of the ester (C8) and the methylene carbon of the hydroxymethyl group (C9) are expected in the upfield region, with the methylene carbon being slightly more downfield due to the electronegativity of the attached oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is reported to be obtainable as a KBr disc. The key vibrational frequencies are predicted below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400-3200 | Broad | O-H stretch (hydroxyl) and N-H stretch (imidazole) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1720-1700 | Strong | C=O stretch (ester) |

| 1600-1450 | Medium | C=C and C=N stretch (imidazole ring) |

| 1250-1000 | Strong | C-O stretch (ester and alcohol) |

Interpretation of the IR Spectrum:

A prominent broad absorption in the region of 3400-3200 cm⁻¹ is a clear indication of the presence of both O-H and N-H stretching vibrations. A strong, sharp peak around 1720-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester functional group. The presence of the imidazole ring will give rise to several absorptions in the fingerprint region, corresponding to C=C and C=N stretching. Strong C-O stretching bands will also be visible at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 156.05

-

Key Fragmentation Patterns:

-

Loss of a methoxy radical (•OCH₃) from the ester: m/z = 125

-

Loss of the entire methoxycarbonyl group (•COOCH₃): m/z = 97

-

Loss of the hydroxymethyl group (•CH₂OH): m/z = 125

-

Interpretation of the Mass Spectrum:

The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (156.14 g/mol ). Common fragmentation pathways would involve the loss of fragments from the substituent groups. The observation of peaks corresponding to the loss of a methoxy radical or the entire ester group, as well as the hydroxymethyl group, would provide strong evidence for the proposed structure.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Workflow

Caption: A typical workflow for acquiring NMR spectra.

IR Spectroscopy (KBr Disc Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Disc Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr disc in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

The spectroscopic data of this compound provides a unique fingerprint for its identification and characterization. A comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra allows for the unambiguous confirmation of its structure. The methodologies outlined in this guide provide a framework for researchers to verify the identity and purity of this important pharmaceutical intermediate, ensuring the integrity of their synthetic and developmental endeavors.

References

Sources

The Strategic Role of Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Imidazole Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with inherent biological relevance is paramount. Among the privileged heterocyclic scaffolds, the imidazole ring holds a distinguished position due to its ubuquitous presence in biologically active molecules and its unique physicochemical properties. This technical guide delves into the core utility of a particularly valuable, yet often overlooked, building block: Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate (MHIC) . This molecule, with its strategically positioned functional groups, serves as a versatile linchpin in the synthesis of a diverse array of bioactive compounds. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of MHIC's synthesis, chemical reactivity, and its pivotal role in the generation of next-generation therapeutics, particularly in the realms of antimicrobial and anticancer agents. We will explore not just the "what," but the "why"—the causal relationships between its structure and its synthetic utility, underpinned by field-proven insights and methodologies.

Physicochemical Properties and Synthesis of this compound (MHIC)

A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization in complex synthetic campaigns.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 82032-43-7 | [1] |

| Molecular Formula | C₆H₈N₂O₃ | [1] |

| Molecular Weight | 156.14 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 173 °C | [1] |

| Purity | ≥98% | [1] |

Synthetic Protocol: A Plausible and Detailed Methodology

While a definitive, publicly available, step-by-step synthesis of this compound is not extensively documented, a robust protocol can be extrapolated from established methodologies for structurally analogous compounds, such as 4-(hydroxymethyl)-5-methylimidazole. The following protocol represents a viable and detailed synthetic route, designed for practical implementation in a laboratory setting. This multi-step synthesis leverages readily available starting materials and established chemical transformations.

Workflow for the Synthesis of this compound

Caption: A plausible synthetic pathway for MHIC, adapted from related imidazole syntheses.

Step-by-Step Experimental Protocol:

-

Step 1: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

-

To a solution of sodium ethoxide in ethanol, add ethyl oxalate followed by the dropwise addition of ethyl chloroacetate at 0-5 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Concentrate the mixture under vacuum and dissolve the resulting salt in ice-cold water.

-

Acidify to pH 3 with dilute hydrochloric acid and extract with ethyl acetate.

-

Dry the organic layers, evaporate the solvent, and purify by distillation to yield diethyl 2-chloro-3-oxosuccinate.[2]

-

React the purified diethyl 2-chloro-3-oxosuccinate with butyramidinium in ethanol under reflux to yield diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.[2]

-

-

Step 2: Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate.

-

To a stirred solution of methylmagnesium bromide in THF at 0-10 °C under a nitrogen atmosphere, add a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in dichloromethane.

-

Stir the mixture at 15 °C for 1 hour.

-

Quench the reaction by the addition of ethyl acetate and aqueous ammonium chloride.

-

Separate the organic phase, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo to obtain the product.[2]

-

-

Step 3: Hydroxymethylation to Yield MHIC (Hypothetical Adaptation).

-

Rationale: This step is adapted from the synthesis of 4-(hydroxymethyl)-5-methylimidazole, where a methylimidazole is hydroxymethylated using formaldehyde.[3][4] A similar strategy can be applied to a suitable imidazole-4-carboxylate precursor.

-

In a reaction vessel, dissolve the imidazole precursor in an aqueous solution.

-

Add a strong inorganic base (e.g., NaOH) to catalyze the reaction.

-

Gradually add paraformaldehyde while maintaining the temperature between 35-40 °C.

-

Stir the reaction mixture at 30 °C for an extended period (e.g., 43 hours).

-

Neutralize the mixture with concentrated hydrochloric acid to a pH of 8.6-8.7 to precipitate the product.

-

Filter the precipitate, wash with cold water or acetone, and dry to obtain this compound.[3]

-

The Role of MHIC in the Synthesis of Bioactive Molecules

The strategic placement of the hydroxymethyl and methyl carboxylate groups on the imidazole core of MHIC provides two orthogonal handles for synthetic diversification, making it a highly valuable starting material in medicinal chemistry.

A Versatile Building Block for Antimicrobial and Antifungal Agents

The imidazole scaffold is a well-established pharmacophore in numerous antimicrobial and antifungal drugs.[1] MHIC serves as an excellent starting point for the synthesis of novel imidazole derivatives with potential antimicrobial properties. The hydroxymethyl group can be readily oxidized to an aldehyde or converted to a leaving group for nucleophilic substitution, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Synthetic Diversification of MHIC for Antimicrobial Drug Discovery

Caption: Synthetic pathways for diversifying the MHIC scaffold.

A Key Intermediate in the Synthesis of Anticancer Agents